REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([Li])[CH2:8][CH2:9]C.CN(C)C(=O)C.COC(OC)N(C)C.[NH2:26][NH2:27]>C(O)C.O1CCCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[NH:27][N:26]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml two-necked reaction flask is dried under vacuum and baked by fire
|
Type
|
TEMPERATURE
|
Details
|
cooled by nitrogen gas flow
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to react at the room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether and water
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a liquid product
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride and water
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain solids
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted by methylene chloride and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
separated by n-hexane and ethyl acetate through chromatographic column
|
Type
|
CUSTOM
|
Details
|
The product mip is thus obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1)C1=CC=NN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |